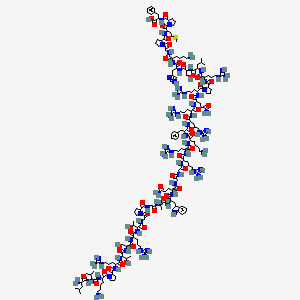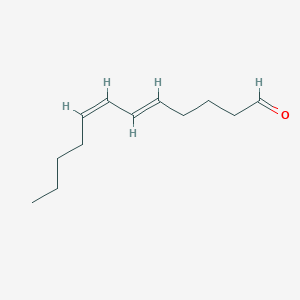
Benzyl 4,6-O-benzylidene-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is a multifaceted compound with significant potential in drug research and development . It is particularly useful in the growth of anti-inflammatory compounds . It has been used to study a multitude of ailments, including cancer .
Synthesis Analysis
The synthesis of “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” involves the use of benzylidene acetals as protecting groups in carbohydrate chemistry . The main advantage of benzylidene acetal is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .
Molecular Structure Analysis
The molecular formula of “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is C20H22O6 . Its average mass is 358.385 Da and its monoisotopic mass is 358.141632 Da .
Chemical Reactions Analysis
The chemical reactions involving “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” are primarily associated with its role as a protecting group in carbohydrate chemistry . The 4,6-benzylidene acetal can be selectively opened under reductive conditions .
Aplicaciones Científicas De Investigación
Glycosylation Studies
This compound plays a significant role in the study of glycosylations, specifically thioglycoside-based glycosylations . It’s used to understand the influence of different protecting groups on the stereochemical outcome of these reactions .
Synthesis of Different Sugars
“Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is used as a chiral building block and an important intermediate in the preparation of different sugars . This makes it a crucial component in carbohydrate chemistry.
Pharmaceutical Research
This compound is used as an intermediate in pharmaceutical research . It’s involved in the synthesis of various drug molecules, contributing to the development of new therapeutic agents.
Anti-inflammatory Compounds
It’s particularly valuable in the growth of anti-inflammatory compounds . This suggests its potential use in the development of treatments for conditions involving inflammation.
Acetal/Ketal Group Manipulation
The compound is used in studies involving the cleavage of acetal/ketal groups . Specifically, it’s used in experiments exploring the efficient removal of these groups with the assistance of certain chemicals .
Selective Protection and Deprotection
In the synthesis of orthogonally protected glycosyl building blocks, which are key in the synthesis of oligosaccharides, this compound is used for selective protection and deprotection . This involves the manipulation of the 4,6-O-benzylidene group, making it a valuable tool in the field of glycochemistry .
Mecanismo De Acción
Target of Action
Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is a chiral building block and an important intermediate in the preparation of various sugars . .
Mode of Action
The compound is involved in regioselective reductive openings of the 4,6-O-benzylidene-type acetals of hexopyranosides to the corresponding benzyl-type ethers, which are important methods in carbohydrate chemistry . This transformation requires a hydride donor reagent in combination with a protic or a Lewis acid .
Biochemical Pathways
The compound plays a significant role in the synthesis of various sugars, indicating its involvement in carbohydrate chemistry . .
Result of Action
Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is esteemed for its multifaceted attributes with its indispensability arising within drug research and development, specifically nurturing the growth of anti-inflammatory compounds . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4aR,6R,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLVYJUXVHIJN-YMUIMLINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4,6-O-benzylidene-b-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)




![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)


